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Compound of Interest

Compound Name:
6-Chloro-2-methyl-2H-1,4-

benzoxazin-3(4H)-one

Cat. No.: B1294672 Get Quote

A note on the target compound: Publicly accessible crystallographic databases did not contain

the specific crystal structure for 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one. Therefore,

this guide focuses on the validation of the closely related and structurally similar compound, 6-

Chloro-2H-1,4-benzoxazin-3(4H)-one, and compares it with other relevant benzoxazinone

derivatives to provide a comprehensive analysis for researchers, scientists, and drug

development professionals.

This guide presents a comparative analysis of the crystal structure of 6-Chloro-2H-1,4-

benzoxazin-3(4H)-one with two other substituted benzoxazinone derivatives. The objective is to

offer a clear comparison of their crystallographic parameters and the experimental validation

data. Detailed experimental protocols for single-crystal X-ray diffraction are also provided,

along with a visual workflow of the crystal structure validation process.

Comparative Crystallographic Data
The following table summarizes the key crystallographic data for 6-Chloro-2H-1,4-benzoxazin-

3(4H)-one and two alternative benzoxazinone structures. This allows for a direct comparison of

their structural and data refinement parameters.
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Parameter
6-Chloro-2H-1,4-
benzoxazin-3(4H)-
one[1]

6-Chloro-8-methyl-
4H-3,1-
benzoxazine-
2,4(1H)-dione

4-Benzyl-7-chloro-
2H-1,4-benzoxazin-
3(4H)-one[2]

Chemical Formula C₈H₆ClNO₂ C₉H₆ClNO₃ C₁₅H₁₂ClNO₂

Molecular Weight 183.59 211.60 273.71

Crystal System Orthorhombic Monoclinic Monoclinic

Space Group Pca2₁ P2₁/c P2₁/c

Unit Cell Dimensions

a = 4.5359(6) Åb =

7.700(1) Åc =

21.281(3) Åα = 90°β =

90°γ = 90°

a = 8.3019(12) Åb =

13.1322(18) Åc =

15.742(2) Åα = 90°β =

99.675(9)°γ = 90°

a = 5.0894(11) Åb =

12.630(3) Åc =

20.070(4) Åα = 90°β =

91.833(4)°γ = 90°

Volume (Å³) 743.28(17) 1691.8(4) 1289.4(5)

Z 4 8 4

Temperature (K) 273(2) 173 298

Radiation Mo Kα Cu Kα Mo Kα

Reflections Collected 3857 11524 6606

Independent

Reflections
1314 3050 2268

R_int 0.047 0.054 0.031

Final R indices [I >

2σ(I)]
R₁ = 0.038 R₁ = 0.042 R₁ = 0.044

wR (all data) wR₂ = 0.088 wR₂ = 0.107 wR₂ = 0.121

Goodness-of-fit (S) 1.07 1.01 1.02

Experimental Protocol: Single-Crystal X-ray
Diffraction
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The following protocol outlines the typical steps involved in the determination and validation of

a small molecule crystal structure, such as the benzoxazinone derivatives presented.

1. Crystallization:

Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol,

methanol, or a mixture like ethanol/dichloromethane) is a common method for growing single

crystals.

The goal is to obtain a crystal of sufficient size (typically >0.1 mm in all dimensions) and

quality, free from significant defects.[2]

2. Data Collection:

A suitable single crystal is mounted on a goniometer head.

The crystal is placed in a stream of cold nitrogen gas (e.g., at 173 K or 273 K) to minimize

thermal motion and potential degradation.

The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα

radiation).

A CCD area detector is used to collect the diffraction pattern as the crystal is rotated.[1][2]

The collected data includes a series of diffraction images, which are then processed.

3. Data Reduction and Structure Solution:

The collected images are integrated to determine the intensities and positions of the

diffraction spots.

The data is corrected for various factors, including absorption.

The unit cell parameters and space group are determined from the diffraction pattern.

The structure is solved using direct methods (e.g., SHELXS97), which provides an initial

electron density map.[1][2]
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4. Structure Refinement:

The initial model of the structure is refined against the experimental data (e.g., using

SHELXL97).[1][2]

This iterative process adjusts atomic positions, and thermal parameters to minimize the

difference between the observed and calculated structure factors.

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The quality of the final refined structure is assessed using metrics such as the R-factor (R₁),

weighted R-factor (wR₂), and Goodness-of-fit (S).

Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for crystal structure validation and the

logical relationship between the key refinement parameters.
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Caption: Workflow for single-crystal X-ray structure validation.
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Caption: Relationship between key crystal structure refinement parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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